molecular formula C9H6ClNOS B13995758 2-Methyl-1,3-benzothiazole-5-carbonyl chloride CAS No. 573983-14-9

2-Methyl-1,3-benzothiazole-5-carbonyl chloride

Cat. No.: B13995758
CAS No.: 573983-14-9
M. Wt: 211.67 g/mol
InChI Key: BTOBOYIMKDJJED-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-5-carbonyl chloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the 2-position and a carbonyl chloride group at the 5-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzothiazole-5-carbonyl chloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and chlorination. One common method involves the reaction of 2-aminobenzenethiol with acyl chlorides under acidic conditions to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like piperidine or hydrochloric acid.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzothiazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include amides, esters, thioesters, sulfoxides, sulfones, thiols, and thioethers .

Scientific Research Applications

2-Methyl-1,3-benzothiazole-5-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the carbonyl chloride group but shares the benzothiazole core structure.

    2-Methylbenzothiazole: Similar structure but without the carbonyl chloride group.

    5-Chlorobenzothiazole: Contains a chlorine atom at the 5-position but lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-1,3-benzothiazole-5-carbonyl chloride is unique due to the presence of both the methyl group at the 2-position and the carbonyl chloride group at the 5-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

573983-14-9

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-5-carbonyl chloride

InChI

InChI=1S/C9H6ClNOS/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3

InChI Key

BTOBOYIMKDJJED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

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